REACTION_SMILES
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[CH3:17][OH:18].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:10][O:11][C:12](=[O:13])[CH3:14])[n:7][cH:8][cH:9]1.[Na+:16].[OH-:15]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:10][OH:11])[n:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCc1cc([N+](=O)[O-])ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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O=[N+]([O-])c1ccnc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |